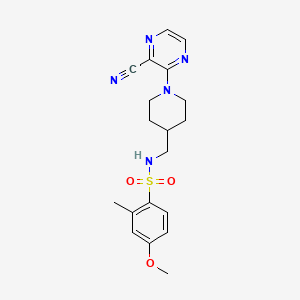

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-14-11-16(27-2)3-4-18(14)28(25,26)23-13-15-5-9-24(10-6-15)19-17(12-20)21-7-8-22-19/h3-4,7-8,11,15,23H,5-6,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVNMSXQYSFZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of neurological disorders. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a piperidine ring, a cyanopyrazine moiety, and a methoxy-substituted benzenesulfonamide. The presence of these functional groups suggests diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. It acts as an antagonist at muscarinic receptors, which are implicated in cognitive functions and memory processes. This mechanism is particularly relevant for conditions like Alzheimer's disease and other cognitive deficits associated with neurological disorders .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticholinergic Activity : As a muscarinic receptor antagonist, it may help alleviate symptoms in diseases characterized by cholinergic dysfunction.

- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis, indicating potential for use in treating infections .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urea cycle disorders respectively .

Case Studies and Research Findings

- Neurological Disorders : A study highlighted the efficacy of similar compounds in improving cognitive function in animal models of Alzheimer’s disease through muscarinic receptor modulation. The findings suggest that this compound could have comparable effects .

- Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial properties. For instance, compounds with similar piperidine structures were effective against Staphylococcus aureus and Escherichia coli, reinforcing the potential of this class of compounds as antimicrobial agents .

- Enzyme Inhibition Studies : A series of synthesized compounds were tested for their ability to inhibit AChE and urease. The results showed that some derivatives had IC50 values significantly lower than standard inhibitors, indicating enhanced potency .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is C19H23N5O3S, with a molecular weight of 401.49 g/mol. The compound can be characterized by its structural formula, which includes:

- Piperidine Ring : Contributes to its interaction with neurotransmitter receptors.

- Cyanopyrazine Moiety : Potentially enhances biological activity through various pathways.

- Methoxy-substituted Benzenesulfonamide : Imparts solubility and stability.

Anticholinergic Activity

This compound acts as a muscarinic receptor antagonist, which may alleviate symptoms in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. Research indicates that similar compounds can improve cognitive function in animal models by modulating muscarinic receptors.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This positions the compound as a potential candidate for treating infections.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases, while urease inhibitors have applications in managing urea cycle disorders.

Neurological Disorders

A study highlighted the efficacy of compounds similar to this compound in improving cognitive function through muscarinic receptor modulation. These findings suggest that this compound could have comparable effects in treating cognitive deficits associated with neurodegenerative diseases.

Antimicrobial Activity

In vitro tests demonstrated significant antibacterial properties for derivatives of this compound against Staphylococcus aureus and Escherichia coli, reinforcing the potential for this class of compounds as effective antimicrobial agents.

Enzyme Inhibition Studies

Research involving synthesized derivatives showed that some had IC50 values significantly lower than standard inhibitors for AChE and urease, indicating enhanced potency and suggesting further exploration for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonamide Scaffolds

The target compound shares structural motifs with several piperidine-based sulfonamides and carboxamides. Key comparisons include:

Key Structural Insights :

- The 3-cyanopyrazine group in the target compound distinguishes it from phenyl or indole substituents in analogs like those in . This moiety may enhance π-π stacking interactions in enzyme active sites.

Functional Group Impact on Bioactivity

- Sulfonamide vs. Carboxamide : Sulfonamides (target compound) generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing target selectivity .

- Pyrazine vs. Pyridine/Chromene : The electron-deficient pyrazine ring may enhance interactions with cationic residues in enzymes, contrasting with the electron-rich chromene in .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step processes requiring precise control of reaction conditions. Key steps include:

- Piperidine ring formation : Cyclization reactions using precursors like 2,3-diaminopyrazine, with solvents (e.g., DMF) and catalysts (e.g., Pd-based) to enhance efficiency .

- Cyanopyrazine integration : Nucleophilic substitution at 60–80°C, with careful stoichiometric ratios to avoid side products .

- Sulfonamide linkage : Reaction of the amine intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .

Methodological validation : Use HPLC (>95% purity threshold) and NMR (to confirm absence of unreacted intermediates) for quality control .

Basic: How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyanopyrazine (δ ~8.5 ppm), piperidine methylene protons (δ ~2.5–3.5 ppm), and sulfonamide NH (δ ~7.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 443.5 Da) and rule out fragmentation .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What strategies are recommended for identifying and validating biological targets of this compound?

- In silico docking : Screen against enzyme libraries (e.g., kinases, neurotransmitter receptors) using the cyanopyrazine moiety as a pharmacophore for π-π stacking and hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for candidate targets like carbonic anhydrase isoforms or serotonin receptors .

- Cellular assays : Measure downstream effects (e.g., cAMP modulation for GPCRs, apoptosis markers in cancer cell lines) to corroborate target engagement .

Advanced: How should researchers address contradictions in reported biological activities (e.g., varying IC50 values across studies)?

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT) to differentiate direct target effects from off-target interactions .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., SB-235753, which shares the piperidine motif) to identify structure-activity trends .

- Condition optimization : Standardize assay parameters (e.g., pH, ATP concentration in kinase assays) to minimize variability .

Advanced: What methodologies are suitable for studying the pharmacokinetic profile of this compound?

- In vitro ADME profiling :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

- Permeability : Caco-2 monolayer assay to predict intestinal absorption .

Advanced: How can the mechanism of action be elucidated at the molecular level?

- X-ray crystallography : Co-crystallize the compound with purified target enzymes (e.g., carbonic anhydrase IX) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

- Mutagenesis : Engineer point mutations (e.g., His64Ala in carbonic anhydrase) to validate critical binding residues .

Advanced: What synthetic derivatization approaches can enhance selectivity for specific biological targets?

- Nucleophilic substitution : Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to modulate sulfonamide acidity and target affinity .

- Piperidine modifications : Introduce methyl or fluoro substituents to restrict conformational flexibility and improve binding pocket complementarity .

- Analytical tracking : Monitor derivatization success via <sup>19</sup>F NMR or IR spectroscopy (e.g., C≡N stretch at ~2230 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.